molecular formula C25H43NO B182903 2-[(Octadecylimino)methyl]phenol CAS No. 6947-51-9

2-[(Octadecylimino)methyl]phenol

Cat. No. B182903
CAS RN: 6947-51-9
M. Wt: 373.6 g/mol
InChI Key: VYMOVBJLIRURRI-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Octadecylimino)methyl]phenol, also known as OIMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. OIMP is a phenolic compound that contains a long-chain alkyl group, which makes it highly hydrophobic and lipophilic. This property makes OIMP an ideal candidate for use in drug delivery systems and as a surface-active agent. In

Mechanism of Action

The mechanism of action of 2-[(Octadecylimino)methyl]phenol is not fully understood. However, it is believed that the long-chain alkyl group of 2-[(Octadecylimino)methyl]phenol interacts with the hydrophobic regions of cell membranes, leading to membrane disruption and cell death. 2-[(Octadecylimino)methyl]phenol has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
2-[(Octadecylimino)methyl]phenol has been shown to have various biochemical and physiological effects. 2-[(Octadecylimino)methyl]phenol has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 2-[(Octadecylimino)methyl]phenol has also been shown to have antimicrobial properties, which make it a potential candidate for use in the food industry and as a disinfectant.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(Octadecylimino)methyl]phenol is its high hydrophobicity and lipophilicity, which make it an ideal candidate for use in drug delivery systems and as a surfactant. 2-[(Octadecylimino)methyl]phenol is also relatively easy to synthesize, and its purity and yield can be improved by using different solvents and reaction conditions. However, one of the limitations of 2-[(Octadecylimino)methyl]phenol is its toxicity, which limits its use in biological systems. 2-[(Octadecylimino)methyl]phenol has also been shown to have limited water solubility, which can limit its use in aqueous systems.

Future Directions

There are several future directions for the research on 2-[(Octadecylimino)methyl]phenol. One direction is to study the mechanism of action of 2-[(Octadecylimino)methyl]phenol in more detail, which could lead to the development of new drugs and therapies. Another direction is to explore the use of 2-[(Octadecylimino)methyl]phenol in the food industry as a natural preservative and disinfectant. Furthermore, the use of 2-[(Octadecylimino)methyl]phenol in the synthesis of mesoporous materials and as a ligand in coordination chemistry could lead to the development of new materials and technologies. Overall, the research on 2-[(Octadecylimino)methyl]phenol has the potential to lead to significant advancements in various fields.

Synthesis Methods

The synthesis of 2-[(Octadecylimino)methyl]phenol involves the reaction of 2-hydroxybenzaldehyde with octadecylamine in the presence of a catalyst. The reaction occurs through a condensation reaction, which leads to the formation of 2-[(Octadecylimino)methyl]phenol. The purity and yield of 2-[(Octadecylimino)methyl]phenol can be improved by using different solvents and reaction conditions.

Scientific Research Applications

2-[(Octadecylimino)methyl]phenol has been extensively studied in various fields, including drug delivery, surface chemistry, and material science. 2-[(Octadecylimino)methyl]phenol has been used as a surfactant to stabilize emulsions and to enhance the solubility of poorly soluble drugs. 2-[(Octadecylimino)methyl]phenol has also been used as a coating agent for nanoparticles and as a template for the synthesis of mesoporous materials. In addition, 2-[(Octadecylimino)methyl]phenol has been used as a ligand in coordination chemistry and as a chelating agent in metal ion removal.

properties

CAS RN

6947-51-9

Molecular Formula

C25H43NO

Molecular Weight

373.6 g/mol

IUPAC Name

2-(octadecyliminomethyl)phenol

InChI

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,23,27H,2-16,19,22H2,1H3

InChI Key

VYMOVBJLIRURRI-WCWDXBQESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN/C=C/1\C=CC=CC1=O

SMILES

CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O

Other CAS RN

6947-51-9

Origin of Product

United States

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